molecular formula C10H15N B2989414 1-(2,3-Dimethylphenyl)ethan-1-amine CAS No. 42291-01-0

1-(2,3-Dimethylphenyl)ethan-1-amine

Cat. No.: B2989414
CAS No.: 42291-01-0
M. Wt: 149.237
InChI Key: BCMVLFXVTXOVBQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)ethan-1-amine (CAS 102877-07-6) is a secondary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol. Structurally, it features a phenyl ring substituted with two methyl groups at the 2- and 3-positions, attached to an ethanamine backbone . It is a liquid at room temperature, with a boiling point of 232.2°C and a density of 0.937 g/cm³ . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its electron-donating methyl groups and steric accessibility.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMVLFXVTXOVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2,3-dimethylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the aldehyde being converted to the corresponding amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,3-Dimethylphenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)ethan-1-amine involves its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors, influencing signaling pathways. For instance, it could interact with trace amine-associated receptors, modulating neurotransmitter release and affecting neuronal activity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Notes
1-(2,3-Dimethylphenyl)ethan-1-amine 2,3-dimethyl 149.24 232.2 Pharmaceutical intermediates
1-(2,4-Dimethylphenyl)ethan-1-amine 2,4-dimethyl 149.24 N/A Enhanced reactivity in synthesis
2-(2,6-Dimethylphenyl)ethan-1-amine 2,6-dimethyl 149.24 N/A Sterically hindered reactions
1-(2,3-Difluorophenyl)ethan-1-amine HCl 2,3-difluoro (salt) 191.62 N/A Improved solubility for drug delivery
1-(3,5-Dimethoxyphenyl)ethan-1-amine 3,5-dimethoxy 287.34 N/A Polar solvent compatibility

Biological Activity

1-(2,3-Dimethylphenyl)ethan-1-amine, also known as a derivative of phenethylamine, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C11H15N
  • Molecular Weight : 175.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, particularly in the realms of neurochemistry and antimicrobial activity.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter systems. These compounds may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

  • Dopaminergic Activity : Studies suggest that the compound may enhance dopaminergic transmission, potentially offering therapeutic benefits for conditions such as depression and ADHD.
  • Serotonergic Activity : The compound's structural similarity to known psychoactive substances suggests potential serotonergic activity, which could affect mood and anxiety levels.

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial potential of this compound against various pathogens.

  • Gram-positive and Gram-negative Bacteria : Preliminary results indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness appears to vary based on the specific bacterial strain.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses have been proposed:

  • Receptor Interaction : The compound may act as a partial agonist at certain neurotransmitter receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It might inhibit specific enzymes involved in bacterial metabolism or neurotransmitter degradation, enhancing its antimicrobial and neuropharmacological effects.

Case Studies

Recent case studies have explored the therapeutic applications of compounds structurally related to this compound:

  • Case Study on Depression Treatment : A study involving a related compound showed significant improvement in depressive symptoms in animal models by modulating serotonin levels.
  • Antibacterial Efficacy Study : Another investigation assessed the antibacterial efficacy against Chlamydia trachomatis, demonstrating that derivatives of this compound could selectively inhibit bacterial growth without affecting human cell viability.

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